2,6-Diisopropylbenzonitrile
Description
2,6-Diisopropylbenzonitrile is an aromatic nitrile characterized by two isopropyl groups positioned at the 2- and 6-positions of the benzene ring, with a nitrile (-C≡N) group at the para position. The bulky isopropyl substituents confer significant steric hindrance, influencing the compound’s conformational stability, solubility, and reactivity. This structural motif is particularly notable in asymmetric synthesis and materials science, where steric effects are leveraged to control molecular interactions .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17N/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10H,1-4H3 |
InChI Key |
UNXQDKWXSNOIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diisopropylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction typically occurs at temperatures ranging from 35 to 120°C, and the process involves dual nucleophilic substitution of chlorine with an alkoxylate anion .
Industrial Production Methods
Industrial production of this compound often involves the ammonoxidation of 2,6-dichlorotoluene in the presence of a catalyst. This method ensures high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: It can participate in substitution reactions, such as nucleophilic aromatic substitution, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,6-Diisopropylbenzonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The substitution pattern on the benzene ring critically determines the physical, chemical, and biological properties of benzonitrile derivatives. Below is a comparative analysis of 2,6-diisopropylbenzonitrile with structurally related compounds:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| This compound | 2,6-diisopropyl, 4-C≡N | Bulky isopropyl groups, high steric hindrance |
| 4-Chloro-2,6-difluorobenzonitrile | 2,6-F, 4-Cl, 1-C≡N | Electron-withdrawing halogens (F, Cl) |
| 4-Hydroxy-2,6-dimethylbenzonitrile | 2,6-CH₃, 4-OH | Hydroxyl group (H-bonding capability) |
| 2,6-Dichlorobenzonitrile | 2,6-Cl, 4-C≡N | Electron-withdrawing Cl substituents |
| 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile | Cyclohexyl-dione, nitrile | Non-aromatic backbone, keto groups |
Data synthesized from .
Steric and Electronic Effects
- Steric Hindrance: The isopropyl groups in this compound induce pronounced steric effects, limiting rotational freedom and stabilizing specific conformations. This contrasts with smaller substituents (e.g., methyl or halogens) in analogs like 4-hydroxy-2,6-dimethylbenzonitrile or 2,6-dichlorobenzonitrile, which exhibit greater conformational flexibility .
- Electronic Effects : Isopropyl groups are weakly electron-donating via hyperconjugation, while halogens (Cl, F) are electron-withdrawing. For example, 2,6-dichlorobenzonitrile’s electron-deficient aromatic ring enhances its reactivity in nucleophilic substitution reactions, unlike the electron-rich ring of this compound .
Key Research Findings
- Chiral Properties : Methylation of silicon thiolates derived from this compound reduces crystallographic symmetry, stabilizing P/M propeller-like enantiomers with energy barriers of ~6 kcal/mol for interconversion .
- Comparative Bioactivity : While 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile exhibits moderate anticancer activity, this compound’s bioactivity remains underexplored, highlighting a research gap .
- Synthetic Utility : this compound’s nitrile group participates in cycloaddition reactions, but steric effects slow kinetics compared to less hindered analogs like 2,6-difluorobenzonitrile .
Biological Activity
2,6-Diisopropylbenzonitrile (DIPBN) is a compound that has garnered attention due to its various biological activities. This article reviews the existing literature on the biological properties of DIPBN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
DIPBN is characterized by its chemical formula and features a benzonitrile structure with two isopropyl groups at the 2 and 6 positions of the benzene ring. This unique structure contributes to its biological activity.
Anesthetic Activity
Recent studies have demonstrated that DIPBN derivatives exhibit significant anesthetic properties. For instance, a derivative known as pTFD-di-iPr-BnOH has been identified as a potent general anesthetic. It positively modulates GABA_A receptor activity, enhancing GABA-induced currents and shifting the concentration-response curve to lower concentrations. The effective concentration (EC50) for inducing loss of righting reflexes (LoRR) in tadpoles was found to be approximately 16 μM for DIPBN and 2.5 μM for its derivative pTFD-di-iPr-BnOH, indicating a marked increase in potency with structural modification .
SOAT-1 Inhibition
DIPBN has also been investigated for its inhibitory effects on Sterol-O-Acyl Transferase-1 (SOAT-1), an enzyme implicated in cholesterol metabolism. Inhibitors of SOAT-1 are known to play a role in regulating cholesterol levels and have potential therapeutic applications in cardiovascular diseases and dermatological conditions. The inhibition of SOAT-1 by DIPBN derivatives may contribute to their efficacy in treating conditions associated with dysregulated cholesterol metabolism .
The mechanisms underlying the biological activities of DIPBN involve interactions with specific receptors and enzymes:
- GABA_A Receptors : The binding affinity of DIPBN derivatives to GABA_A receptors suggests that they may act by modulating neurotransmitter signaling pathways, which are crucial for anesthesia and sedation.
- Cholesterol Regulation : By inhibiting SOAT-1, DIPBN may reduce cholesterol esterification, thereby influencing lipid metabolism and potentially ameliorating conditions such as hypercholesterolemia.
Case Studies
Several case studies have highlighted the efficacy of DIPBN in various biological contexts:
- Anesthetic Efficacy in Animal Models : In controlled experiments using tadpoles, the anesthetic effects were quantified, showing a clear dose-response relationship with significant behavioral changes observed at varying concentrations.
- Cholesterol Metabolism : Studies have indicated that DIPBN's role as a SOAT-1 inhibitor could lead to beneficial outcomes in models of cardiovascular disease by reducing plaque formation associated with high cholesterol levels.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | |
| EC50 for LoRR (DIPBN) | 16 μM |
| EC50 for LoRR (pTFD-di-iPr-BnOH) | 2.5 μM |
| LC50 (pTFD-di-iPr-BnOH) | 3.6 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
